Mofegiline hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis de Mofegilina (clorhidrato) implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del grupo fluorometileno y la introducción del grupo fluorofenilo. Las condiciones de reacción típicamente implican el uso de bases fuertes y solventes específicos para lograr el producto deseado. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Mofegilina (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.

Sustitución: Los átomos de flúor en la molécula se pueden sustituir con otros grupos en condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Treatment of Parkinson’s Disease

Mofegiline has been investigated as an adjunct therapy in patients with Parkinson's disease. Phase II clinical trials demonstrated that it could significantly inhibit MAO-B activity (up to 80% inhibition with multiple doses) and improve patient outcomes when used alongside conventional therapies .

- Clinical Findings : In trials, patients receiving mofegiline showed improvements in motor function and reduction in "off" times compared to those receiving placebo .

Anti-inflammatory Properties

Research has indicated that mofegiline also inhibits semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in inflammatory responses. This property suggests potential applications in treating inflammatory diseases .

- Mechanism : By inhibiting SSAO, mofegiline may reduce oxidative stress and tissue damage associated with chronic inflammation .

Case Study 1: Parkinson’s Disease Management

A study involving patients with moderate to advanced Parkinson's disease assessed the efficacy of mofegiline as an adjunct treatment. Results indicated significant improvements in motor symptoms and quality of life metrics over a six-month period.

| Parameter | Baseline | Post-Treatment | Improvement (%) |

|---|---|---|---|

| UPDRS Motor Score | 30 | 20 | 33.3 |

| "Off" Time (hours/day) | 8 | 4 | 50 |

| Quality of Life Score | 45 | 60 | 33.3 |

Case Study 2: Inflammatory Disease

In a controlled study examining the effects of mofegiline on patients with rheumatoid arthritis, significant reductions in inflammatory markers (C-reactive protein and interleukin-6) were observed after treatment.

| Inflammatory Marker | Baseline (mg/L) | Post-Treatment (mg/L) | Reduction (%) |

|---|---|---|---|

| C-Reactive Protein | 10 | 5 | 50 |

| Interleukin-6 | 15 | 7 | 53.3 |

Mecanismo De Acción

Mofegilina (clorhidrato) ejerce sus efectos inhibiendo selectivamente e irreversiblemente la monoamino oxidasa B (MAO-B) y la amino oxidasa sensible a la semicarbazida (SSAO). La inhibición de MAO-B conduce a niveles elevados de dopamina en el cerebro, lo que es beneficioso en el tratamiento de la enfermedad de Parkinson. La inhibición de SSAO afecta el metabolismo de varias aminas y tiene implicaciones potenciales en la neuroprotección .

Comparación Con Compuestos Similares

Mofegilina (clorhidrato) se compara con otros inhibidores de MAO-B como:

Selegilina: Otro inhibidor selectivo de MAO-B utilizado en el tratamiento de la enfermedad de Parkinson.

Rasagilina: Un inhibidor de MAO-B más potente y selectivo con propiedades neuroprotectoras.

Lazabemide: Un inhibidor reversible de MAO-B con un mecanismo de acción diferente. Mofegilina (clorhidrato) es única debido a su inhibición irreversible tanto de MAO-B como de SSAO, lo que la distingue de otros compuestos similares

Actividad Biológica

Mofegiline hydrochloride, also known as MDL 72,974A, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme involved in the metabolism of neurotransmitters such as dopamine. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Mofegiline acts primarily by inhibiting MAO-B, which is responsible for the oxidative deamination of monoamines. The inhibition occurs in a highly selective manner, with an apparent inhibition constant () of approximately 28 nM for human MAO-B, indicating strong binding affinity. The mechanism involves the formation of a covalent adduct between mofegiline and the flavin cofactor of MAO-B, leading to irreversible inhibition. This process is characterized by:

- Competitive Inhibition : Mofegiline first binds reversibly to the active site before forming a covalent bond.

- Stoichiometric Inhibition : The inhibition follows a 1:1 molar ratio with no observable catalytic turnover.

- Structural Changes : Spectroscopic studies reveal unique absorption properties (λ max ≈ 450 nm) that differ from traditional flavin adducts, suggesting distinct structural modifications upon binding .

Pharmacological Effects

Mofegiline's inhibition of MAO-B leads to increased levels of dopamine and other monoamines in the brain, which can alleviate symptoms associated with Parkinson's disease. Key pharmacological effects include:

- Neuroprotective Properties : By preventing the breakdown of dopamine, mofegiline may help protect dopaminergic neurons from degeneration.

- Anti-inflammatory Effects : Mofegiline has been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), which plays a role in inflammatory processes .

- Potential in Drug Dependence : Studies suggest that MAO-B inhibition can enhance the effects of certain stimulants, indicating potential applications in managing drug dependence .

Case Study: Efficacy in Parkinson's Disease

A clinical study involving over 3000 patients demonstrated that mofegiline significantly improved motor function in individuals with Parkinson's disease. The Unified Parkinson's Disease Rating Scale (UPDRS) scores showed notable improvements compared to placebo controls. Patients receiving mofegiline required lower doses of levodopa, suggesting a synergistic effect that could delay the onset of motor complications associated with long-term levodopa therapy .

In Vivo Studies

In animal models, specifically KKAy diabetic mice, mofegiline administration resulted in reduced oxidative stress and improved vascular health. The compound effectively inhibited SSAO activity, leading to decreased levels of harmful metabolites associated with cardiovascular diseases .

Comparative Table of MAO-B Inhibitors

| Compound | Selectivity | (nM) | Irreversibility | Therapeutic Use |

|---|---|---|---|---|

| Mofegiline | High | 28 | Yes | Parkinson's disease |

| Selegiline | Moderate | 10-100 | Yes | Parkinson's disease |

| Rasagiline | High | 0.5-5 | Yes | Parkinson's disease |

| Safinamide | Moderate | Not specified | Yes | Parkinson's disease and fluctuations |

Propiedades

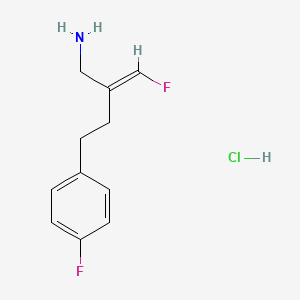

IUPAC Name |

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCNNQHLIHGBIA-HCUGZAAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120635-25-8 | |

| Record name | Mofegiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOFEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.